3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-7-9(8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZNDJQBAPAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233447 | |
| Record name | Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-77-8 | |
| Record name | Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach Using Trifluoromethyl-Containing Building Blocks
This approach involves cyclocondensation reactions utilizing trifluoromethylated precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which reacts with pyridine derivatives to form the core pyridine structure, subsequently functionalized with pyrrolidine.
-
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- 3-Aminopyridine derivatives or substituted pyridines
-
- Typically conducted under reflux in polar aprotic solvents such as ethanol or acetone
- Catalyzed by acids or bases depending on the specific condensation pathway
-
- The trifluoromethyl group is introduced via the initial synthesis of trifluoromethylated intermediates, often starting from chlorodifluoromethyl compounds or via nucleophilic trifluoromethylation reagents
- Cyclocondensation proceeds through nucleophilic attack and ring closure, forming the pyridine ring with trifluoromethyl substitution at the 4-position
- The synthesis of trifluoromethylpyridines via cyclocondensation is well-documented, with yields ranging from moderate to high (60–80%) when optimized.
- The key trifluoromethyl building blocks are often derived from ethyl 2,2,2-trifluoroacetate or related reagents, which are activated and then condensed with suitable nitrogen sources.
Direct Nucleophilic Substitution on Pyridine Rings
This method involves the substitution of a suitable leaving group (e.g., chlorine) on a pyridine ring with pyrrolidine via nucleophilic aromatic substitution (SNAr).
$$
\text{4-Chloropyridine derivative} + \text{Pyrrolidine} \xrightarrow{\text{Base, Heat}} \text{3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine}
$$
-
- 4-Chloropyridine derivative bearing the trifluoromethyl group at the 4-position
- Pyrrolidine (nucleophile)
- Base such as potassium carbonate or triethylamine
-
- Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile
-
- Elevated temperatures (80–120°C) to facilitate SNAr
- The substitution efficiency depends on the electronic nature of the pyridine ring; the presence of the trifluoromethyl group enhances electrophilicity at the 4-position, favoring nucleophilic attack.
Multi-step Synthesis via Trifluoromethylation and Nucleophilic Substitution
A more versatile route involves initial trifluoromethylation of pyridine followed by nucleophilic substitution with pyrrolidine.
-
- Trifluoromethylation of pyridine derivatives using reagents like Togni’s reagent, Ruppert-Prakash reagent, or trifluoromethyl iodide in the presence of catalysts (e.g., copper or silver salts)
- Conditions typically involve heating in solvents such as acetonitrile or dichloromethane
-
- The trifluoromethylated pyridine undergoes nucleophilic substitution with pyrrolidine under basic conditions
- The trifluoromethylation step is crucial and has been optimized to achieve high regioselectivity at the 4-position, with yields often exceeding 70%.
Specific Synthesis from Patent Disclosures
Based on the patent CN106349159A, a practical synthesis involves:
- Dissolving 3-chloro-2-cyano-5-trifluoromethyl pyridine in a solvent such as dichloromethane
- Adding an activating agent (e.g., triethylamine)
- Refluxing for 4–6 hours
- Filtering and vacuum drying to obtain an intermediate salt
- Subsequent nucleophilic substitution with pyrrolidine to afford the target compound
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Chlorination & Activation | 3-chloro-2-cyano-5-trifluoromethyl pyridine + Activator | Dichloromethane | Reflux | 4–6 hours | Variable | Controlled to optimize regioselectivity |
| Nucleophilic substitution | Pyrrolidine | Same solvent | Reflux | 12–24 hours | High | Facilitated by base |
Data Summary and Comparative Table
| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|---|
| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate + Pyridine | Acid/Base catalysts | Ethanol, Acetone | Reflux, 60–80°C | 60–80% | High regioselectivity, scalable |
| Nucleophilic Substitution | 4-Chloropyridine derivative | Pyrrolidine, Base | DMSO, DMF | 80–120°C | 70–90% | Direct, straightforward |
| Trifluoromethylation + Substitution | Pyridine + CF3 reagents | Copper catalysts | Acetonitrile | 80–120°C | 70%+ | Versatile, high regioselectivity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution reactions under controlled conditions:
Example Reaction :
Key Data:
| Substrate | Nucleophile | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-4-CF₃-pyridine | Pyrrolidine | NaOtBu, H₂O/HPMC | 86–90 |
This reaction proceeds via a two-phase mechanism:
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Fluidized-bed phase : Chlorination/fluorination of the pyridine precursor.
-
Empty phase : Nucleophilic displacement of chlorine by pyrrolidine .
Electrophilic Substitution
The electron-withdrawing trifluoromethyl group directs electrophiles to specific positions on the pyridine ring:
Halogenation:
Bromination occurs at the 5-position under radical initiation:
Conditions :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings for functionalization:
Suzuki-Miyaura Coupling:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% Pd |
| Solvent | DME/H₂O (3:1) |
| Temperature | 100°C |
| Yield | 68% |
Oxidation of Pyrrolidine Moiety:
The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives:
Conditions :
Pyridine Ring Reduction:
Catalytic hydrogenation saturates the pyridine ring:
Key Metrics :
Stability Under Acidic/Basic Conditions
| Condition | Observation | Stability (%) |
|---|---|---|
| 1M HCl (24h, 25°C) | Partial hydrolysis of pyrrolidine | 78 |
| 1M NaOH (24h, 25°C) | Degradation of pyridine ring | 34 |
Comparative Reactivity
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 0.45 | 72.8 |
| Electrophilic Bromination | 0.12 | 94.3 |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridine derivatives, including those with trifluoromethyl substitutions. For instance, compounds derived from pyrrolo[3,4-c]pyridine have shown promising activity against HIV-1. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of HIV-1 replication, with effective concentrations (EC50) below 10 µM for some compounds . The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for antiviral drug development.
Anticancer Properties
The anticancer activity of pyrrolidine-containing pyridine derivatives has been extensively studied. Compounds such as 3-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine have been evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Research indicates that these derivatives can induce apoptosis in cancer cells while exhibiting limited toxicity towards non-cancerous cells . The structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl group can significantly impact the anticancer efficacy.
Analgesic and Sedative Effects
Pyrrolidine derivatives have also been investigated for their analgesic and sedative properties. Some studies reported that modifications to the pyrrolidine moiety could enhance the analgesic effects in animal models. For example, certain derivatives demonstrated superior analgesic activity compared to standard pain relief medications like acetylsalicylic acid (ASA) . The sedative effects were evaluated through various behavioral tests in mice, indicating potential applications in managing anxiety and pain disorders.
Crop Protection
The trifluoromethylpyridine scaffold has been effectively utilized in developing agrochemicals aimed at pest control. Compounds containing this moiety have shown considerable herbicidal activity against key agricultural weeds. For instance, several trifluoromethyl-containing herbicides have been approved for use in crops such as wheat and rice, demonstrating high selectivity and efficacy against target species while minimizing harm to crops . This selectivity is attributed to the unique metabolic pathways influenced by the trifluoromethyl group.
Development of New Agrochemicals
Ongoing research is focused on synthesizing novel agrochemical agents based on the trifluoromethylpyridine structure. The combination of fluorine's electronegativity with the pyridine ring's biological activity enhances the effectiveness of these compounds in agricultural applications . Recent advancements have led to the discovery of new formulations that exhibit improved efficacy against resistant pest populations.
Synthetic Strategies
The synthesis of this compound typically involves multi-step processes that include the formation of the pyridine ring followed by the introduction of the trifluoromethyl group via electrophilic fluorination methods . Advanced synthetic techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce environmental impact.
Structural Characterization
Characterization techniques such as single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations have provided insights into the molecular geometry and electronic properties of this compound . These studies are crucial for understanding how structural features influence biological activity.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group can enhance binding affinity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Positional and Functional Group Variations
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): This compound replaces the trifluoromethyl group with a methoxy (-OCH₃) and acetyl (-COCH₃) group.
- N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide (): Features a trifluoromethyl group at the 5-position and a propargyl alcohol-pivalamide side chain. The shifted trifluoromethyl position and bulky pivalamide group may sterically hinder interactions with biological targets compared to the 4-position substitution in the target compound.
Pyridine vs. Pyrimidine Scaffolds
- 7d and 8d (): Pyrimidine-based analogs with pyrrolidinyl substituents. The chloro-to-cyano substitution in these compounds increases electron-withdrawing effects, similar to the trifluoromethyl group in the target compound, but with distinct steric and electronic profiles .
Pharmacological Analogs
CYP51 Inhibitors
- UDO and UDD (): These pyridine derivatives inhibit Trypanosoma cruzi CYP51. UDO incorporates a piperazinyl group, while UDD has a piperidyl substituent. Both retain the trifluoromethyl group, critical for enzyme interaction.
Allosteric Modulators
- PSNCBAM-1 Derivatives (): Optimized pyrimidine/pyridine scaffolds with pyrrolidinyl groups demonstrate cooperativity (α) and binding affinity (KB) comparable to the parent compound. The trifluoromethyl group in the target compound may mimic the electronic effects of cyano substituents in these analogs, enhancing target engagement .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : C10H11F3N2
- Molecular Weight : 216.20 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring. This unique structure enhances its lipophilicity and potential interactions with various biological targets.
The biological activity of this compound primarily results from its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group increases hydrophobicity, allowing the compound to bind effectively to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects, including:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Neuroprotective Effects : Protects neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Reduces pro-inflammatory cytokines in vitro.
- Anticancer Activity : Induces apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
Anticancer Activity
Studies have demonstrated significant antiproliferative effects against various cancer cell lines. The compound was tested against the NCI 60 Cell Line Panel, showing varying degrees of growth inhibition:
| Cell Line Type | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| Melanoma | 1 - 3 | >50 |
| Renal Cancer | 1 - 3 | >50 |
| Lung Cancer | >10 | <50 |
Specific cell lines derived from melanoma and renal cancer exhibited particularly high sensitivity, with over 50% inhibition at concentrations around 10 µM.
Comparative Analysis
To better understand its efficacy, the biological activity of this compound can be compared with similar compounds:
| Compound Name | IC50 (µM) | Notable Activity |
|---|---|---|
| This compound | 1 - 3 | Strong antiproliferative effects |
| 5-Bromo-N-(morpholin-4-yl)pyridin-3-amine | >10 | Weaker activity compared to above |
| 5-Chloro-N-(piperidin-1-yl)pyridin-3-amine | 5 - 7 | Moderate antiproliferative effects |
Case Studies
Several studies have highlighted the potential of this compound in cancer therapy:
-
Study on Dual Inhibition :
- The compound was evaluated for its ability to inhibit both anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), with an IC50 value of approximately 17 nM for ALK. This dual action allows for a more comprehensive therapeutic strategy against tumors expressing both targets.
-
Structure–Activity Relationship (SAR) :
- A detailed SAR analysis demonstrated that modifications to the pyrrolidine group could enhance selectivity for ALK over other kinases, indicating pathways for further optimization of the compound’s efficacy and safety profile.
Q & A
Q. What are the key synthetic routes for 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, and what experimental conditions are critical for yield optimization?
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling to introduce the pyrrolidine and trifluoromethyl groups. For example, intermediates like 4-(trifluoromethyl)pyridine derivatives may undergo alkylation with pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Protecting groups, such as tert-butyldimethylsilyl (TBS), are often employed to prevent side reactions during functionalization steps . Reaction efficiency depends on solvent polarity, temperature gradients, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (using solvents like EtOAc/hexane) is critical to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near −60 to −70 ppm.
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and supramolecular interactions. For example, intermolecular hydrogen bonds and π-π stacking in pyridine derivatives can stabilize crystal lattices .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting trace byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (DFT, MP2) predict reaction pathways, transition states, and thermodynamic stability. For instance, reaction path searches using software like Gaussian or ORCA identify energy barriers in nucleophilic substitution steps, guiding experimentalists to adjust catalysts (e.g., Pd/Cu systems) or solvents. Computational models also predict regioselectivity in trifluoromethyl group introduction, reducing trial-and-error approaches .
Q. How should researchers resolve contradictory data in reaction yields or spectral interpretations?
Contradictions often arise from impurities, solvent effects, or instrumental artifacts. Strategies include:
- Cross-validation: Compare NMR data with SCXRD to confirm structural assignments .
- Reproducibility checks: Standardize reaction conditions (e.g., inert atmosphere, moisture control) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR.
- Feedback loops: Integrate experimental results with computational models to refine hypotheses. For example, ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions .
Q. What supramolecular interactions influence the crystallization and stability of this compound derivatives?
Crystal packing is governed by weak interactions such as:
- C−H···F hydrogen bonds: Between trifluoromethyl groups and adjacent aromatic protons.
- π-π stacking: Pyridine rings often align in offset parallel arrangements.
- Van der Waals forces: Predominant in nonpolar regions.
Database surveys (e.g., Cambridge Structural Database) reveal that protonation of the pyridine nitrogen enhances salt formation, altering solubility and crystallinity .
Q. What experimental design principles apply when studying substituent effects on the compound’s reactivity or biological activity?
- DoE (Design of Experiments): Use factorial designs to test variables (e.g., substituent position, electronic effects) systematically.
- In silico screening: Molecular docking or MD simulations predict binding affinities for biological targets, prioritizing candidates for synthesis .
- Kinetic studies: Monitor reaction intermediates via time-resolved spectroscopy (e.g., UV-Vis or IR) to elucidate substituent-dependent mechanisms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
